molecular formula C18H24N6O B2399932 1-(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)pentan-1-one CAS No. 1020978-51-1

1-(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)pentan-1-one

Cat. No.: B2399932
CAS No.: 1020978-51-1
M. Wt: 340.431
InChI Key: VTQKSMMNMKKQPW-UHFFFAOYSA-N
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Description

1-(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)pentan-1-one is a complex organic compound that features a pyridazinyl-piperazinyl-pentanone structure

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit the phosphatidylinositol 3-kinase (pi3k) signaling pathway , which plays a crucial role in cell survival and growth.

Mode of Action

It’s known that compounds with similar structures interact with their targets through hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting cellular processes.

Biochemical Pathways

The compound may affect the PI3K signaling pathway , which is involved in various cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking. Aberrant expression of the PI3K signaling pathway is often associated with tumorigenesis, progression and poor prognosis .

Pharmacokinetics

The overall predicted physicochemical values of similar compounds indicate that they possess values that are well-matched with the optimum range values , suggesting potential bioavailability.

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting potential antimicrobial effects.

Preparation Methods

The synthesis of 1-(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)pentan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridazinyl intermediate: This step involves the cyclization of appropriate precursors to form the pyridazinyl ring.

    Amination: The pyridazinyl intermediate is then subjected to amination to introduce the pyridin-4-ylamino group.

    Piperazine coupling: The aminated pyridazinyl compound is then coupled with piperazine under suitable conditions.

    Pentylation: Finally, the piperazinyl intermediate is alkylated with a pentanone derivative to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

1-(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)pentan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyridazinyl rings, using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and formation of smaller fragments.

Scientific Research Applications

1-(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)pentan-1-one has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 1-(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)pentan-1-one include:

    Pyridazinyl derivatives: These compounds share the pyridazinyl core and exhibit similar biological activities.

    Piperazinyl derivatives: Compounds with piperazine rings are often explored for their pharmacological properties.

    Pentylated compounds: These compounds feature pentyl groups and are studied for their potential therapeutic applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c1-2-3-4-18(25)24-13-11-23(12-14-24)17-6-5-16(21-22-17)20-15-7-9-19-10-8-15/h5-10H,2-4,11-14H2,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQKSMMNMKKQPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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